![molecular formula C26H25NO5S2 B2781428 2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide CAS No. 941900-49-8](/img/structure/B2781428.png)
2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide
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Description
2-ethoxy-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Scientific Research Applications
Biodesulfurization Applications
Biodesulfurization studies have explored the degradation of naphtho[2,1-b]thiophene and its derivatives, focusing on the selective cleavage of carbon-sulfur bonds by specific bacterial strains, highlighting the potential of naphthamide derivatives in environmental and energy research contexts (Furuya et al., 2001); (Kirimura et al., 2002).
Analytical Derivatization in Liquid Chromatography
Research into the development of new sulfonate reagents for analytical derivatization in liquid chromatography, enabling sensitive detection of analytes, suggests applications for naphthamide derivatives in analytical chemistry and pharmaceutical analysis (Hsin‐Lung Wu et al., 1997).
Nucleotide Synthesis
The utilization of naphthamide derivatives in the protection of aglycone residues during oligodeoxyribonucleotide synthesis indicates their potential in biotechnology and genetic engineering research (Wagner & Pfleiderer, 1997).
Photopolymerization Initiators
Studies on novel sulfonium salts, including naphthylsulfonium hexafluorophosphate, for the polymerization of epoxy monomers and acrylates, demonstrate the applications of naphthamide derivatives in materials science and polymer chemistry (Takahashi et al., 2003).
Anticancer Research
Research into naproxen derivatives for anticancer activity suggests a potential application area for naphthamide derivatives in medicinal chemistry and pharmacology, specifically in the development of novel anticancer agents (Han et al., 2018).
Selective Synthesis and Catalysis
Investigations into the methylation of 2-naphthol using greener agents for the production of 2-methoxynaphthalene, an intermediate in naproxen synthesis, highlight the importance of naphthamide derivatives in green chemistry and catalysis (Yadav & Salunke, 2013).
properties
IUPAC Name |
2-ethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S2/c1-3-32-22-15-10-18-7-4-5-8-21(18)25(22)26(28)27-17-24(23-9-6-16-33-23)34(29,30)20-13-11-19(31-2)12-14-20/h4-16,24H,3,17H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUKWBXXTGMTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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